(S)-(5,5-Dimethylpyrrolidin-2-YL)methanol
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Overview
Description
(S)-(5,5-Dimethylpyrrolidin-2-YL)methanol is a chiral alcohol compound with a pyrrolidine ring structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and pharmaceuticals. The presence of the chiral center makes it valuable for enantioselective synthesis and studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(5,5-Dimethylpyrrolidin-2-YL)methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5,5-dimethylpyrrolidine.
Chiral Resolution: The racemic mixture of 5,5-dimethylpyrrolidine is resolved into its enantiomers using chiral resolution techniques.
Reduction: The (S)-enantiomer is then subjected to reduction reactions to introduce the hydroxyl group, forming this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chiral resolution and reduction processes. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-(5,5-Dimethylpyrrolidin-2-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
(S)-(5,5-Dimethylpyrrolidin-2-YL)methanol has several scientific research applications:
Chemistry: It is used as a chiral building block in organic synthesis, enabling the preparation of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-(5,5-Dimethylpyrrolidin-2-YL)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity. The chiral center allows for enantioselective interactions, which can be crucial in biological systems.
Comparison with Similar Compounds
Similar Compounds
®-(5,5-Dimethylpyrrolidin-2-YL)methanol: The enantiomer of the compound, with similar chemical properties but different biological activity.
5,5-Dimethylpyrrolidine: The parent compound without the hydroxyl group.
Pyrrolidin-2-YL)methanol: A similar compound without the dimethyl substitution.
Uniqueness
(S)-(5,5-Dimethylpyrrolidin-2-YL)methanol is unique due to its chiral center and the presence of the hydroxyl group, which allows for specific interactions and applications in enantioselective synthesis and biological studies.
Properties
Molecular Formula |
C7H15NO |
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Molecular Weight |
129.20 g/mol |
IUPAC Name |
[(2S)-5,5-dimethylpyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C7H15NO/c1-7(2)4-3-6(5-9)8-7/h6,8-9H,3-5H2,1-2H3/t6-/m0/s1 |
InChI Key |
VOQKLHVOCZHBOV-LURJTMIESA-N |
Isomeric SMILES |
CC1(CC[C@H](N1)CO)C |
Canonical SMILES |
CC1(CCC(N1)CO)C |
Origin of Product |
United States |
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